molecular formula C22H24F3NO2S B2392539 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797223-81-4

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2392539
CAS No.: 1797223-81-4
M. Wt: 423.49
InChI Key: SNDQNHCKDGNJHO-UHFFFAOYSA-N
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Description

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound characterized by its unique structural features, including a phenylthio group, a tetrahydro-2H-pyran ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps, including the formation of the tetrahydro-2H-pyran ring, the introduction of the phenylthio group, and the attachment of the trifluoromethyl-substituted phenyl group. Common reagents used in these reactions include organolithium reagents, thiols, and amides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide include:

  • N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-methylphenyl)propanamide
  • N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-chlorophenyl)propanamide

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable tool in scientific research.

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO2S/c23-22(24,25)18-9-6-17(7-10-18)8-11-20(27)26-16-21(12-14-28-15-13-21)29-19-4-2-1-3-5-19/h1-7,9-10H,8,11-16H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDQNHCKDGNJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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